![molecular formula C10H11NO2 B11913599 5,6-Dimethoxy-2H-isoindole](/img/structure/B11913599.png)
5,6-Dimethoxy-2H-isoindole
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Overview
Description
5,6-Dimethoxy-2H-isoindole is a heterocyclic compound that belongs to the isoindole family. Isoindoles are characterized by a fused benzopyrrole ring system and are regioisomers of the more common indole heterocycle. The presence of methoxy groups at the 5 and 6 positions of the isoindole ring imparts unique chemical properties to this compound, making it a compound of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-2H-isoindole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2,3-dimethoxybenzylamine with suitable reagents to form the isoindole ring. This reaction can be catalyzed by acids or bases, depending on the desired reaction pathway .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-2H-isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydroisoindole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroisoindole derivatives, and various substituted isoindoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5,6-Dimethoxy-2H-isoindole is a compound featuring a unique isoindole structure, characterized by a fused benzopyrrole ring system. It has garnered interest because of its potential biological activities and applications in medicinal chemistry. The presence of two methoxy groups at the 5 and 6 positions contributes to its chemical reactivity and solubility, making it a valuable target for synthetic chemists.
Chemical Properties and Reactivity
The chemical reactivity of this compound is influenced by its functional groups, enabling it to undergo various reactions. The presence of methoxy groups in this compound enhances its solubility and reactivity compared to other similar compounds, making it particularly interesting for medicinal chemistry applications.
Biological Activities
This compound exhibits significant biological activity:
- Pharmaceutical Development Its biological activities make it a candidate for drug development.
- Interaction Studies Research indicates that the compound may interact with specific enzymes or receptors, influencing cellular pathways relevant to its biological effects. For instance, studies on isoindole derivatives have shown promising results in binding assays against targets involved in cancer progression and microbial resistance.
Applications
This compound has various applications:
Isoindole Derivatives and Their Applications
Isoindole derivatives, including this compound, exhibit a range of biological activities and applications :
- Anti-inflammatory and Antibacterial Effects Derivatives of isoindoline-1,3-dione are noted for their anti-inflammatory and antibacterial properties .
- Alzheimer's Therapy Some derivatives have been evaluated as candidates for Alzheimer’s therapy, showing promising activity in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .
- Anticancer Agents Certain isoindole derivatives have demonstrated significant cytotoxicity against cancer cells and potent inhibition of enzymes like EGFR and CDK-2, suggesting their potential as anticancer therapies . For example, one compound showed remarkable cytotoxicity against A549 lung cancer cells and effectively promoted apoptosis in lung cancer cells . Another compound exhibited potent antioxidant activity and strongly binds to GSK-3β, EGFR, and Bcr-Abl proteins .
- Antimicrobial Properties Isoindoline, a related compound, exhibits antimicrobial properties.
- Multidrug Resistance Oxazolo[5,4-e]isoindole derivatives have been evaluated against multidrug-resistant leukemia cell lines, displaying antiproliferative activities .
- Other Applications Phthalimide derivatives, which are related to isoindoles, are used as fungicides, anesthetics, DNA cleaving agents, and dyes .
Structural Comparison of Isoindole Derivatives
Several compounds share structural similarities with this compound:
Compound Name | Structure Type | Key Features | Biological Activity |
---|---|---|---|
1H-Isoindole | Isoindole | Basic structure without substituents | Limited biological activity |
Isoindoline | Isoindoline | Contains nitrogen in the ring | Antimicrobial properties |
5-Methoxy-2H-isoindole | Methoxy-substituted | One methoxy group | Antioxidant activity |
Isoindole-1,3-dione | Dione derivative | Two carbonyl groups | Anticancer properties |
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-2H-isoindole involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interaction with nucleic acids .
Comparison with Similar Compounds
Similar Compounds
2H-Isoindole: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
5,6-Dimethyl-2H-isoindole: Substitution of methoxy groups with methyl groups alters the compound’s electronic properties.
5,6-Dihydroxy-2H-isoindole: Hydroxy groups instead of methoxy groups lead to increased hydrogen bonding potential
Uniqueness
5,6-Dimethoxy-2H-isoindole is unique due to the presence of methoxy groups, which enhance its solubility and reactivity in various chemical reactions. This makes it a valuable compound for synthetic applications and research studies .
Biological Activity
5,6-Dimethoxy-2H-isoindole is a compound that has garnered attention in recent years due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its potential applications in pharmacology.
Synthesis and Characterization
This compound can be synthesized through various methods, including multicomponent reactions that expedite the formation of complex structures. The compound's structure includes a fused isoindole ring system, which is known for its biological significance.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of isoindole compounds exhibit significant antimicrobial properties. For instance, this compound derivatives have shown promising results against both Gram-positive and Gram-negative bacterial strains. The inhibition zones produced by these compounds were comparable to standard antibiotics like gentamicin, indicating their potential as effective antimicrobial agents .
Anticancer Properties
The anticancer activity of this compound has been particularly noteworthy. Research indicates that this compound can induce apoptosis in cancer cells and impair cell cycle progression. Specifically, studies have shown that it affects tubulin polymerization and DNA topoisomerase I functions at pharmacologically significant concentrations .
Table 1: Summary of Biological Activities
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It acts as a receptor agonist or antagonist, influencing critical signaling pathways within cells. This interaction leads to modulation in gene expression and immune responses.
Study on Anticancer Activity
In a controlled study, U2OS human osteosarcoma cells treated with this compound derivatives showed a significant increase in caspase-3 activity, indicating enhanced apoptosis compared to untreated controls. The study also reported an accumulation of cells in the G2/M phase of the cell cycle after treatment .
Study on Antileishmanial Activity
Another investigation focused on the efficacy of this compound derivatives against Leishmania tropica. The IC50 value for one of the most effective compounds was found to be significantly lower than that of first-line treatments like Glucantime, showcasing its potential as a therapeutic agent for leishmaniasis .
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
5,6-dimethoxy-2H-isoindole |
InChI |
InChI=1S/C10H11NO2/c1-12-9-3-7-5-11-6-8(7)4-10(9)13-2/h3-6,11H,1-2H3 |
InChI Key |
UACYUNYHUSKWDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CNC=C2C=C1OC |
Origin of Product |
United States |
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